((R)-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid
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Overview
Description
(®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid: is a chiral compound with a pyrrolidine ring substituted with a dimethylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid typically involves the reaction of pyrrolidine with dimethylamine and a suitable acetic acid derivative. One common method is the reductive amination of pyrrolidine with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed:
Oxidation: N-oxides of (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid.
Reduction: Secondary amines derived from the reduction of the dimethylamino group.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(®-3-Dimethylamino-pyrrolidin-1-yl)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
(®-3-Dimethylamino-pyrrolidin-1-yl)-butyric acid: Contains a butyric acid moiety, leading to different chemical and biological properties.
Uniqueness: (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid is unique due to its specific combination of a pyrrolidine ring, dimethylamino group, and acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H16N2O2 |
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Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C8H16N2O2/c1-9(2)7-3-4-10(5-7)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
HWZGMQHONNQZJK-SSDOTTSWSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCN(C1)CC(=O)O |
Canonical SMILES |
CN(C)C1CCN(C1)CC(=O)O |
Origin of Product |
United States |
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